molecular formula C14H20N2O2 B595351 tert-Butyl (5,6,7,8-tetrahydroquinolin-8-yl)carbamate CAS No. 1313712-47-8

tert-Butyl (5,6,7,8-tetrahydroquinolin-8-yl)carbamate

Cat. No.: B595351
CAS No.: 1313712-47-8
M. Wt: 248.326
InChI Key: IPGXGELCTJPNDX-UHFFFAOYSA-N
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Description

“tert-Butyl (5,6,7,8-tetrahydroquinolin-8-yl)carbamate” is a chemical compound with numerous applications in scientific research. Its unique structure and properties make it valuable for studying drug synthesis, organic chemistry, and medicinal chemistry. The IUPAC name for this compound is "tert-butyl 5,6,7,8-tetrahydro-8-quinolinylcarbamate" .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H20N2O2 . The InChI code for this compound is "1S/C14H20N2O2/c1-14(2,3)18-13(17)16-11-8-4-6-10-7-5-9-15-12(10)11/h5,7,9,11H,4,6,8H2,1-3H3,(H,16,17)" .

Scientific Research Applications

1. Corrosion Inhibition

A study by Faydy et al. (2019) explored the use of organic compounds based on 8-hydroxyquinoline, including tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate (BHQC), as corrosion inhibitors for carbon steel in hydrochloric acid solutions. These compounds demonstrated mixed-type inhibition effectiveness and followed Langmuir adsorption isotherm models. Additionally, DFT calculations and Monte Carlo simulations were used to establish a relationship between molecular structure and inhibition efficiency (Faydy et al., 2019).

2. Crystal Structure Analysis

Baillargeon et al. (2017) studied tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, revealing how these compounds form bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds in crystal structures, contributing to our understanding of intermolecular interactions in crystallography (Baillargeon et al., 2017).

3. Chemical Synthesis and Reactions

Orito et al. (2000) focused on the treatment of 1-(2'-bromo-3',4'-dialkoxybenzyl)-1,2,3, 4-tetrahydroisoquinoline carbamates, examining the production of various compounds through different chemical reactions. This work contributes to the field of organic chemistry, particularly in the synthesis and transformation of complex organic compounds (Orito et al., 2000).

4. Application in Material Science

Efimova et al. (2008) synthesized complexes of tetra(6-tert-butyl-2,3-quinolino)porphyrazine with various metals, demonstrating their solubility in hydrophobic liquids. This study is significant for material science, particularly in the development of novel compounds with potential industrial applications (Efimova et al., 2008).

Properties

IUPAC Name

tert-butyl N-(5,6,7,8-tetrahydroquinolin-8-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-11-8-4-6-10-7-5-9-15-12(10)11/h5,7,9,11H,4,6,8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGXGELCTJPNDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90724460
Record name tert-Butyl 5,6,7,8-tetrahydroquinolin-8-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-47-8
Record name Carbamic acid, N-(5,6,7,8-tetrahydro-8-quinolinyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313712-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 5,6,7,8-tetrahydroquinolin-8-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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